molecular formula C13H19N3O4 B2931917 5-Methyl-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]-1H-imidazole-4-carboxylic acid CAS No. 2470435-49-3

5-Methyl-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]-1H-imidazole-4-carboxylic acid

Cat. No. B2931917
CAS RN: 2470435-49-3
M. Wt: 281.312
InChI Key: PNTNCPXWPXLVCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound includes an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains an azetidine ring, which is a four-membered cyclic amine. The exact structure analysis of this compound is not available in the retrieved data.

Scientific Research Applications

Synthesis and Characterization

  • Methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate, a functionalized heterocyclic amino acid, showcases the versatility in synthesizing novel compounds through [3+2] cycloaddition, highlighting the potential of incorporating the core structure for developing new heterocyclic amino acids with detailed NMR spectroscopic experiments (Karolina Dzedulionytė et al., 2021).

Antimicrobial and Antibacterial Applications

  • Synthesis of new imidazole derivatives containing β-lactam rings has led to compounds with potential antibacterial activities. The strategic incorporation of azetidinone and imidazole moieties suggests a method for crafting antibacterial agents, demonstrating the core structure's utility in medicinal chemistry (F. Askar, R. Ali, & Thanaa M. Al-Mouamin, 2016).

Synthetic Utilization and Continuous Flow Chemistry

  • Utilizing hydrazoic acid in a safe and reliable manner for the synthesis of substituted 1H-tetrazoles and N-(2-azidoethyl)acylamides in a continuous flow format showcases innovative approaches in synthesizing complex molecules. This demonstrates the compound's adaptability in synthetic chemistry, particularly in high-temperature conditions for efficient production (Bernhard Gutmann et al., 2012).

Advanced Glycation End-Product Research

  • Methylglyoxal (MG), a highly reactive compound, forms advanced glycation end-products (AGEs) in proteins, implicating the structure in studies related to diabetes and neurodegenerative diseases. This indicates the importance of researching similar structures for understanding and potentially mitigating AGE-related pathologies (I. Nemet, L. Varga-Defterdarović, & Z. Turk, 2006).

Mechanism of Action

The mechanism of action of this compound is not specified in the retrieved data. Imidazole derivatives are known to show a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

properties

IUPAC Name

5-methyl-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]-1H-imidazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O4/c1-7-9(11(17)18)15-10(14-7)8-5-16(6-8)12(19)20-13(2,3)4/h8H,5-6H2,1-4H3,(H,14,15)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNTNCPXWPXLVCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N1)C2CN(C2)C(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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